molecular formula C13H21Cl2N3O B1442614 2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride CAS No. 1332530-11-6

2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride

Cat. No. B1442614
M. Wt: 306.23 g/mol
InChI Key: XZOGUMKPIIDGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine is widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . The exact physical and chemical properties would depend on the specific structure and substituents of the compound.

Scientific Research Applications

Toxicology and Environmental Impact

Research in toxicology and environmental science often investigates the behavior of compounds like "2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride" in various ecosystems and their potential effects on human health and the environment. Studies may focus on the degradation pathways, persistence in soil and water, and the effects on non-target organisms, highlighting the importance of understanding chemical behavior to mitigate environmental hazards (Islam et al., 2017; Magnoli et al., 2020).

Pharmacological Applications

In pharmacology, compounds with structures similar to "2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride" may be explored for their therapeutic potential, including their role as precursors in drug synthesis or as active pharmaceutical ingredients. Research might investigate their pharmacokinetics, metabolism, potential therapeutic effects, and mechanisms of action. For example, studies on paracetamol (acetaminophen) explore metabolism, genetic differences in drug response, and toxicity, providing insights into the safe and effective use of such compounds in medicine (Zhao & Pickering, 2011; Marzuillo et al., 2014).

Safety And Hazards

The compound may have certain hazards associated with it. For example, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling it .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating active research in this field.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12;;/h1-5,11H,6-10,14H2,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOGUMKPIIDGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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